molecular formula C10H10N4S B1273082 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 91813-63-7

4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1273082
CAS No.: 91813-63-7
M. Wt: 218.28 g/mol
InChI Key: GQUMJEVEIZJHNE-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₄S and a molecular weight of 218.28 g/mol . Its IUPAC name is 4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , reflecting its structural components:

  • A 1,2,4-triazole core (a five-membered ring with three nitrogen atoms).
  • An allyl group (-CH₂-CH=CH₂) at position 4.
  • A pyridin-2-yl substituent (a six-membered aromatic ring with one nitrogen atom) at position 5.
  • A thiol functional group (-SH) at position 3.

Structural Features and Classification

The compound belongs to the 1,2,4-triazole family, classified under heterocyclic amines due to its nitrogen-rich aromatic ring. It is further categorized as a thiol-containing triazole , which enhances its reactivity and coordination capabilities. Key spectral data include:

  • IR spectroscopy : Peaks at 2773 cm⁻¹ (S-H stretch) and 1585–1396 cm⁻¹ (C=N/C=C vibrations).
  • ¹H-NMR : Signals at δ 5.14–5.20 ppm (allyl protons) and δ 7.48–8.78 ppm (pyridine protons).

Table 1: Key Physicochemical Properties

Property Value Source
Molecular formula C₁₀H₁₀N₄S
Molecular weight 218.28 g/mol
Melting point 182–183°C
Solubility Soluble in ethanol, DMF

Historical Context in 1,2,4-Triazole Research

The discovery of 1,2,4-triazoles dates to 1885, when J.A. Bladin first synthesized the parent compound. However, interest in functionalized derivatives like this compound surged in the late 20th century, driven by:

  • The development of antifungal agents (e.g., fluconazole) in the 1980s, highlighting triazoles’ biological potential.
  • Advances in synthetic methodologies, such as the Pellizzari reaction and Einhorn–Brunner reaction , enabling efficient triazole functionalization.
  • The compound’s first reported synthesis in the early 2000s via cyclocondensation of thiosemicarbazides with allylating agents.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of 1,2,4-triazoles in chemical research:

  • Hydrogen Bonding Capacity : The thiol group and pyridine nitrogen enable interactions with biological targets (e.g., enzymes) and metal ions.
  • Structural Modularity : The allyl and pyridinyl groups serve as synthetic handles for further derivatization.
  • Applications :
    • Antimicrobial agents : Demonstrates activity against Staphylococcus aureus and Escherichia coli.
    • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).
    • Corrosion inhibition : Protects metals in acidic environments via adsorption.

Research Objectives and Scientific Scope

Current research focuses on:

  • Drug Discovery : Optimizing antimicrobial and anticancer activities through structural modifications.
  • Materials Science : Developing triazole-based polymers and metal-organic frameworks (MOFs).
  • Mechanistic Studies : Elucidating reaction pathways in triazole-thiol transformations (e.g., alkylation, oxidation).

Table 2: Research Applications

Application Key Findings Source
Antibacterial agents MIC of 2.0 mg/mL vs. S. aureus
Enzyme inhibition Binds bacterial tyrosinase (IC₅₀ = 4.52 μM)
Corrosion inhibition 92% efficiency in HCl media

Properties

IUPAC Name

4-prop-2-enyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h2-6H,1,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUMJEVEIZJHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381637
Record name 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91813-63-7
Record name 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Pyridyl Acid Hydrazides

The synthesis begins with pyridyl acid hydrazides (1a–c), which serve as foundational building blocks. These are typically synthesized via hydrazinolysis of corresponding methyl pyridyl carboxylates. For example, picolinic acid hydrazide (1a) is prepared by refluxing methyl picolinate with hydrazine hydrate in ethanol.

Key reaction parameters:

  • Solvent: Absolute ethanol
  • Temperature: Reflux (78°C)
  • Duration: 4–6 hours
  • Yield: 60–70%

Synthesis of Thiosemicarbazide Intermediates

Thiosemicarbazides (3a–c) are formed by reacting pyridyl acid hydrazides with allyl isothiocyanate (2). This step introduces the allyl group and thiourea functionality.

General procedure:

  • Dissolve pyridyl acid hydrazide (0.01 mol) in absolute ethanol (15 mL).
  • Add allyl isothiocyanate (0.01 mol) in ethanol (10 mL) dropwise.
  • Reflux for 4–5 hours.
  • Cool, filter, and recrystallize from ethanol.

Representative data for 4-allyl-1-picolinoyl thiosemicarbazide (3a):

Parameter Value
Reaction time 4 hours
Melting point 182–183°C
Yield 86%
Recrystallization Ethanol

Spectroscopic confirmation:

  • FT-IR (KBr): 3275 cm⁻¹ (N–H), 1651 cm⁻¹ (C=O), 1238 cm⁻¹ (C=S).
  • ¹H-NMR (400 MHz): δ 5.14–5.20 (m, 2H, N–CH₂), 5.39 (d, J = 5.6 Hz, 2H, CH₂=C–C).

Cyclization to 1,2,4-Triazole-3-thiols

The critical cyclization step converts thiosemicarbazides into the target triazole-thiols (4a–c) under basic conditions.

Optimized protocol:

  • Reflux thiosemicarbazide (5 mmol) in 2N NaOH (10 mL) for 2–3 hours.
  • Acidify to pH 3 with 2N HCl.
  • Filter, wash with water/ethanol, and recrystallize.

Data for 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (4a):

Parameter Value
Reaction time 2 hours
Melting point 182–183°C
Yield 84%
Recrystallization DMF:EtOH (1:2)

Structural validation:

  • ¹³C-NMR (100 MHz): δ 168.5 ppm (C=S), 149.2 ppm (pyridyl C–N).
  • Disappearance of SH proton upon D₂O exchange in ¹H-NMR.

Reaction Mechanism and Kinetic Analysis

Cyclization Mechanism

The base-mediated cyclization proceeds via deprotonation of the thiosemicarbazide nitrogen, followed by intramolecular nucleophilic attack and elimination of water (Figure 1). Density functional theory (DFT) studies suggest a six-membered transition state with an activation energy of 85 kJ/mol.

Key intermediates:

  • Deprotonated thiosemicarbazide
  • Cyclic thiourea intermediate
  • Aromatized triazole-thiol

Solvent and Base Effects

Solvent screening data:

Solvent Yield (%) Purity (%)
NaOH/H₂O 84 98
KOH/EtOH 72 95
NaOCH₃/MeOH 68 92

Aqueous NaOH provides superior yields due to better solubility of intermediates and efficient deprotonation.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale experiments (500 g batch) demonstrated consistent yields (82–84%) using:

  • Reactor type: Jacketed glass-lined steel
  • Temperature control: ±2°C
  • Purification: Centrifugal filtration instead of gravity filtration.

Byproduct Management

Major byproducts include:

  • 4-Allyl-3-mercapto-5-pyridin-2-yl-1,2,4-triazole (5% yield) from over-cyclization.
  • Pyridyl urea derivatives (<2%) from competing hydrolysis.

These are removed via fractional crystallization in DMF/EtOH.

Comparative Analysis of Pyridyl Substituted Derivatives

Synthetic efficiency vs. pyridine position:

Compound Yield (%) Reaction Time (h)
4a (pyridin-2-yl) 84 2
4b (pyridin-3-yl) 78 3
4c (pyridin-4-yl) 71 4

Ortho-substituted derivatives (4a) exhibit faster cyclization due to reduced steric hindrance.

Advanced Characterization Techniques

Single-Crystal X-ray Diffraction

CCDC 270378 data for 4a:

  • Space group: P 1
  • Unit cell: a = 5.42 Å, b = 7.89 Å, c = 12.31 Å
  • Dihedral angle: 8.7° between triazole and pyridine planes

The planar arrangement facilitates π–π stacking in solid-state.

High-Resolution Mass Spectrometry

Observed m/z: 218.0812 ([M+H]⁺)
Calculated for C₁₀H₁₀N₄S: 218.0623 Δ = 0.0189 ppm, confirming molecular formula.

Chemical Reactions Analysis

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is C10H10N4SC_{10}H_{10}N_{4}S with a molecular weight of 218.28 g/mol. The compound features a triazole ring, which is known for its biological activity and versatility in chemical reactions. Its structure allows for various modifications, enhancing its potential applications.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory and Analgesic Effects
The compound has also been explored for its anti-inflammatory and analgesic effects. Triazole derivatives have demonstrated the ability to reduce inflammation and pain in experimental models, suggesting potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases .

Antiviral Properties
Recent studies highlight the antiviral potential of triazole compounds. The unique structure of this compound may contribute to its efficacy against viral infections, although further research is needed to establish specific mechanisms and effectiveness .

Agricultural Applications

Fungicides
The compound's ability to inhibit fungal growth positions it as a potential fungicide in agricultural practices. Triazoles are commonly used in crop protection due to their effectiveness against a wide range of fungal pathogens .

Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. By modulating plant hormone levels, they may enhance growth and yield in various crops .

Materials Science

Corrosion Inhibitors
In materials science, this compound has been studied for its potential as a corrosion inhibitor. Its thiol functional group can form protective films on metal surfaces, preventing corrosion and extending the lifespan of materials .

Polymer Additives
The incorporation of triazole compounds into polymer matrices may enhance their thermal stability and mechanical properties. Research into these applications is ongoing, focusing on creating advanced materials with improved performance characteristics .

Case Studies

Study Title Focus Area Findings
Synthesis and Characterization of Triazole DerivativesMedicinal ChemistryDemonstrated significant antimicrobial activity against multiple bacterial strains .
Evaluation of Triazoles as FungicidesAgricultural ScienceIdentified effective inhibition of fungal pathogens in crop systems .
Corrosion Inhibition StudiesMaterials ScienceShowed promising results in reducing corrosion rates on metal surfaces .

Mechanism of Action

The mechanism of action of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiol group can undergo redox reactions, influencing the activity of target proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS No. 91813-63-7) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

  • Molecular Formula : C10H10N4S
  • Molecular Weight : 218.28 g/mol
  • Structure : The compound features a triazole ring with an allyl group and a pyridine moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action
Human melanoma IGR3915.0Induces apoptosis via mitochondrial pathway
Triple-negative breast cancer MDA-MB-23112.5Inhibits cell proliferation
Pancreatic carcinoma Panc-120.0Modulates signaling pathways related to growth

Case Studies

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against melanoma and breast cancer cell lines in MTT assays. Notably, it was more effective against melanoma cells compared to others, suggesting selective action on certain cancer types .
  • Mechanistic Insights : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cellular migration in cancer cells. This may be due to its interaction with microtubule-affinity regulating kinase 4 (MARK4), which plays a critical role in cell cycle regulation and apoptosis .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. Preliminary screening indicates that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Efficacy

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate activity

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Other Biological Activities

Besides anticancer and antimicrobial properties, triazole compounds have been reported to exhibit various other biological activities:

  • Antioxidant Activity : Some derivatives show potential in scavenging free radicals, which can contribute to their therapeutic effects in oxidative stress-related diseases.
  • Anti-inflammatory Effects : Triazoles have been noted for their ability to modulate inflammatory pathways, potentially offering benefits in conditions like arthritis.
  • Hypoglycemic Properties : There is emerging evidence that certain triazole derivatives may help regulate blood sugar levels, indicating potential in diabetes management.

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound is synthesized via a multi-step process:

Precursor Formation : React 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol backbone .

Alkylation : Introduce the allyl group using alkylation reagents (e.g., allyl bromide) under reflux conditions in ethanol or DMF .
Key Reaction Conditions :

StepReagents/ConditionsYield
1NaOH, H₂O/EtOH, 80°C60-70%
2Allyl bromide, K₂CO₃, DMF, 24h75-85%
  • Critical Note : Purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What characterization techniques validate the structure of this compound?

  • Methodological Answer : Use a combination of:
  • Elemental Analysis : Confirms empirical formula (e.g., C₁₀H₁₁N₅S) .
  • Spectroscopy :
  • ¹H-NMR : Peaks at δ 8.5-8.7 ppm (pyridinyl H), δ 5.8-6.0 ppm (allyl CH₂), and δ 3.9 ppm (triazole CH₂) .
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 242.3 .
  • FTIR : S-H stretch at ~2550 cm⁻¹ and C=N at 1600 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in alkylation reaction yields be resolved?

  • Methodological Answer : Yield variations arise from:
  • Solvent Polarity : DMF (polar aprotic) enhances nucleophilicity of the thiol group, improving yields compared to ethanol .
  • Temperature Control : Prolonged reflux (>24h) in DMF minimizes side products like disulfides .
    Data Comparison :
SolventReaction TimeYieldByproduct %
DMF24h85%<5%
EtOH48h65%15-20%
  • Resolution : Optimize solvent choice and monitor reaction progress via TLC .

Q. What strategies improve the compound’s efficacy as a ligand in metal coordination complexes?

  • Methodological Answer :
  • Metal Selection : Transition metals (Ni²⁺, Cu²⁺, Zn²⁺) form stable complexes due to the triazole-thiol’s N,S-donor sites .
  • Synthetic Protocol :

Dissolve the ligand in methanol.

Add metal chloride (e.g., CuCl₂·2H₂O) in a 2:1 molar ratio.

Reflux for 6h; isolate via filtration .

  • Characterization :
  • UV-Vis : d-d transitions (e.g., Cu²⁺ at ~600 nm) confirm complexation .
  • Magnetic Susceptibility : Paramagnetic behavior in Cu(II) complexes indicates tetrahedral geometry .

Q. How does molecular docking predict the compound’s biological activity?

  • Methodological Answer :
  • Target Selection : Dock against enzymes (e.g., CYP450, α-amylase) using AutoDock Vina .
  • Protocol :

Prepare the ligand (protonate thiol group at pH 7.4).

Grid box centered on the enzyme’s active site (e.g., 20ų for α-amylase).

Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) .

  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., acarbose for α-amylase) .

Q. What methodological challenges arise in assessing antifungal activity?

  • Methodological Answer :
  • Strain Variability : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using broth microdilution (CLSI M27/M38 guidelines) .
  • Interference Issues :
  • Thiol group reactivity with culture media components may yield false negatives.
  • Mitigate by pre-reducing media with L-cysteine .
  • Data Interpretation :
StrainMIC (μg/mL)IC₅₀ (μM)
C. albicans3245.2
A. fumigatus6489.7
  • Advanced Tip : Combine with time-kill assays to confirm fungicidal vs. fungistatic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

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